molecular formula C11H19NO5 B1524296 cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid CAS No. 1006891-33-3

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

Cat. No. B1524296
CAS RN: 1006891-33-3
M. Wt: 245.27 g/mol
InChI Key: TXFHSATYMSUPRM-SFYZADRCSA-N
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Description

“Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is a specialty product for proteomics research . The compound is white to yellow in color and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” contains a total of 36 bonds. These include 17 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

“Cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid” has a molecular weight of 245.27 . It is a white to yellow solid at room temperature . The compound’s InChI code is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 .

Scientific Research Applications

Stereoselective Synthesis and Functionalization

  • Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation : This method achieves selective Pd-catalyzed C(3)–H cis-functionalization of tetrahydropyran carboxylic acids using a C(4) aminoquinoline amide auxiliary. It allows for divergent aminoquinoline removal and installation of various functional groups, offering a route for fragment compound generation suitable for screening in 3–4 steps from readily-available heterocyclic carboxylic acids (Piticari et al., 2021).
  • Facile Synthesis of cis-2,6-Disubstituted Tetrahydropyrans : This methodology involves a palladium-catalyzed decarboxylative allylation of various 3,4-dihydro-2H-pyran substrates, leading to the synthesis of cis-2,6-tetrahydropyran precursors in high regio- and stereoselectivity. This process has been used for challenging β-C-glycosylation and the total synthesis of bioactive natural products (Zeng et al., 2014).

Peptide Modeling and Synthesis

  • Tetrahydropyran-Amino Acids in Gramicidin-Hybrid Ion Channels : The research focuses on the synthesis of a cis-2,6-disubstituted tetrahydropyran with a δ-amino acid, incorporating the THP amino acid into peptide sequences. The synthesized compound is a suitable substitute for certain positions in the gramicidin ion channel, showing potential in ion channel engineering (Schröder et al., 2006).
  • Synthesis of Oligomers of Trans-(4S,5R)-4-carboxybenzyl 5-methyl Oxazolidin-2-one : This work describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. The synthesized oligomers indicate ordered structures in their NMR spectra, suggesting a new class of pseudoprolines for peptide bond formation (Lucarini & Tomasini, 2001).

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Pyran β-Amino Acid : A report on the synthesis of two new amino acids containing pyran rings from carbohydrate derivatives. The cis-3-amino-pyran-2-carboxylic acid (cis-APyC) was prepared from (R)-glyceraldehyde derivative. Such synthetic methodologies provide routes to novel amino acid structures for various applications (Sridhar, Hanumaiah & Sharma, 2015).
  • Vibrational Circular Dichroism as a Probe of Solid-State Organisation : This study uses vibrational circular dichroism (VCD) to analyze the solid-state organization of derivatives of cyclic β-amino acids, demonstrating the sensitivity of VCD to the long-range organization in the crystal. It provides a deeper understanding of the structural aspects of such compounds (Declerck et al., 2019).

properties

IUPAC Name

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFHSATYMSUPRM-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679400
Record name (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

CAS RN

1006891-33-3
Record name (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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